N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
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Overview
Description
N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a brominated dibenzochrysenyl group and an anthrylbenzamide moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide typically involves multi-step organic reactions. The process begins with the bromination of dibenzochrysene, followed by the introduction of the anthrylbenzamide group through amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Explored as a potential therapeutic agent or diagnostic tool.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide involves its interaction with specific molecular targets and pathways. The brominated dibenzochrysenyl group may interact with DNA or proteins, leading to changes in cellular functions. The anthrylbenzamide moiety can modulate enzyme activity or receptor binding, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((10-Chloro-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
- N-(4-((10-Fluoro-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
Uniqueness
N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials or therapeutic agents.
Properties
CAS No. |
83721-58-8 |
---|---|
Molecular Formula |
C43H21BrN2O5 |
Molecular Weight |
725.5 g/mol |
IUPAC Name |
N-[4-[(18-bromo-12,22-dioxo-9-hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaenyl)amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C43H21BrN2O5/c44-29-18-27-35-33-23(29)12-6-14-25(33)40(48)28-19-32(24-13-7-15-26(39(27)47)34(24)36(28)35)45-30-16-17-31(46-43(51)20-8-2-1-3-9-20)38-37(30)41(49)21-10-4-5-11-22(21)42(38)50/h1-19,45H,(H,46,51) |
InChI Key |
LRTDEMUMKRYMAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=C5C=CC=C6C5=C7C(=C4)C(=O)C8=CC=CC9=C(C=C(C7=C98)C6=O)Br)C(=O)C1=CC=CC=C1C3=O |
Origin of Product |
United States |
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